

Spectroscopic Profile of 2-Amino-4-methylthiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-methylthiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Amino-4-methylthiazole**, a crucial heterocyclic building block in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for **2-Amino-4-methylthiazole** is summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **2-Amino-4-methylthiazole**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.8	s	2H	-NH ₂
~6.2	s	1H	H-5
~2.1	s	3H	-CH ₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for **2-Amino-4-methylthiazole**

Chemical Shift (δ) ppm	Assignment
~168	C-2
~148	C-4
~100	C-5
~17	-CH ₃

Solvent: DMSO-d₆. Data is based on typical values for 2-aminothiazole derivatives and may vary slightly.

Infrared (IR) Spectroscopy

The infrared spectrum of **2-Amino-4-methylthiazole** exhibits characteristic absorption bands corresponding to its key functional groups. The data presented below is from matrix isolation FTIR spectroscopy.[\[1\]](#)[\[2\]](#)

Table 3: Key IR Absorption Bands for **2-Amino-4-methylthiazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3545.5	Medium	$\nu(\text{N-H})$ asymmetric stretch
3434.0	Medium	$\nu(\text{N-H})$ symmetric stretch
3118.0	Weak	$\nu(\text{C-H})$ aromatic
1625.0	Strong	$\delta(\text{NH}_2)$ scissoring
1530.0	Very Strong	Ring stretching
1450.0	Medium	$\delta(\text{CH}_3)$ asymmetric bend
1380.0	Medium	$\delta(\text{CH}_3)$ symmetric bend
1220.0	Medium	$\nu(\text{C-N})$ stretch
850.0	Strong	$\gamma(\text{C-H})$ out-of-plane bend

Data obtained from argon matrix isolation FTIR spectroscopy.

Mass Spectrometry (MS)

The mass spectrum of **2-Amino-4-methylthiazole** provides crucial information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for **2-Amino-4-methylthiazole**

m/z	Relative Intensity	Assignment
114	High	[M] ⁺ (Molecular Ion)
99	Moderate	[M - CH ₃] ⁺
71	Moderate	[M - HN=C=S] ⁺
57	High	[C ₃ H ₅ N] ⁺
42	Moderate	[CH ₃ CN + H] ⁺

Fragmentation patterns are predicted based on the known fragmentation of thiazole derivatives.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-4-methylthiazole** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of **2-Amino-4-methylthiazole** with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent disc.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

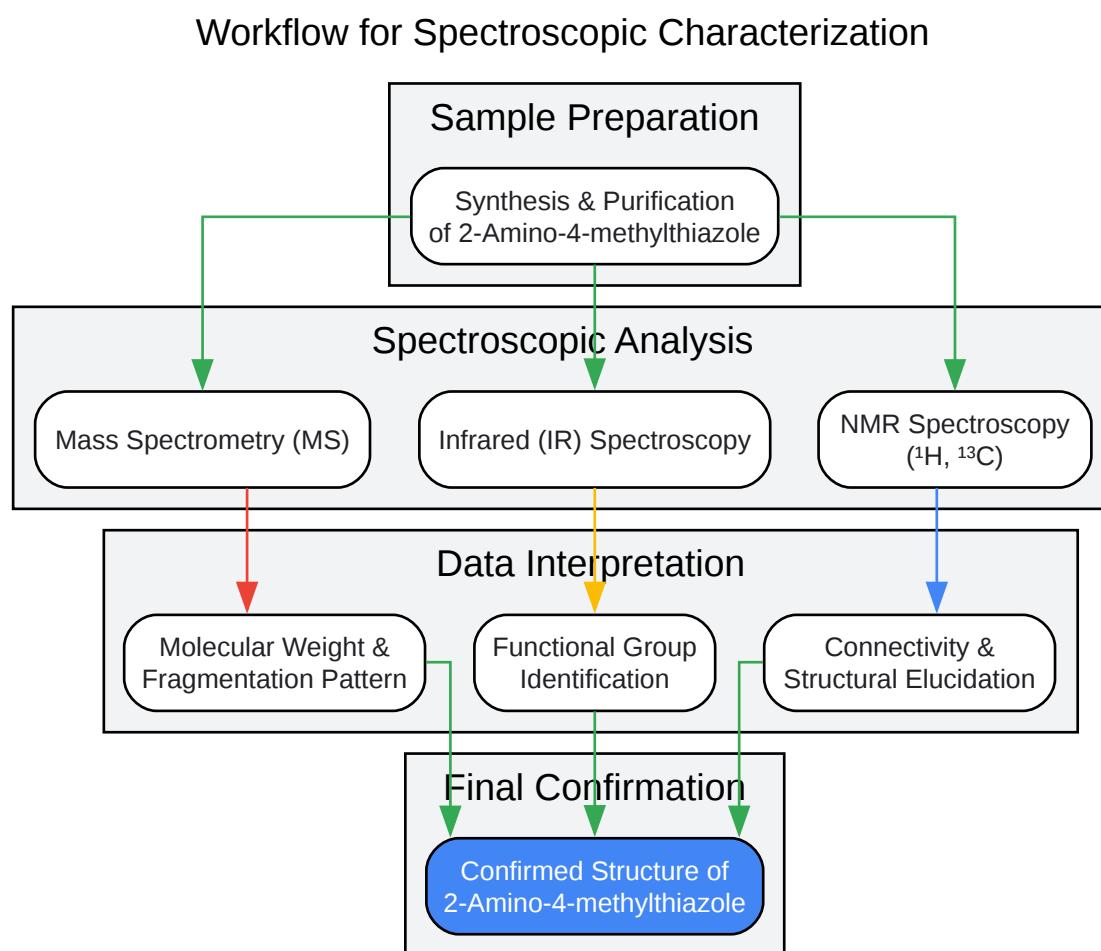
- Sample Introduction: Introduce a dilute solution of **2-Amino-4-methylthiazole** in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct

infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

- Ionization: Utilize electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., 10-200) to detect the molecular ion and all significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as **2-Amino-4-methylthiazole**.



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Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of an organic compound.

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References

- 1. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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